Esculentin-2-OG6 antimicrobial peptide
Description
Overview of Antimicrobial Peptides (AMPs) in Innate Immunity Research
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, representing an ancient and conserved defense mechanism found across all forms of life. nih.gov These gene-encoded molecules are typically short, consisting of fewer than 100 amino acids, and are characterized by their amphipathic nature and net positive charge at physiological pH. nih.govtandfonline.com This structure allows them to interact with and disrupt the negatively charged membranes of microorganisms. mdpi.com AMPs provide a rapid, first-line defense against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses. nih.govfrontiersin.org
Research into AMPs has gained significant traction due to the rising global crisis of antibiotic resistance. nih.gov Unlike conventional antibiotics that often have specific molecular targets, the primary mechanism of many AMPs involves the physical disruption of microbial cell membranes, making the development of resistance more challenging for pathogens. imrpress.com Beyond their direct antimicrobial actions, many AMPs also exhibit immunomodulatory functions, acting as signaling molecules that can influence inflammation and bridge the gap between the innate and adaptive immune responses. nih.govantibodies-online.com This dual functionality makes them particularly compelling subjects for the development of new anti-infective therapies. nih.gov
The Significance of Amphibian Skin Secretions as a Source of Novel Antimicrobial Peptides
Amphibian skin is a remarkably rich and diverse source of bioactive molecules, particularly antimicrobial peptides. nih.govnih.gov The moist, permeable nature of their skin makes amphibians vulnerable to colonization by a wide range of microorganisms in their environment. To counteract this, their skin has evolved to secrete a potent chemical arsenal (B13267) as a primary defense mechanism. imrpress.commdpi.com These secretions contain a complex mixture of compounds, including a wide spectrum of AMPs. mdpi.comnih.gov
The diversity of amphibian species has led to the discovery of a vast library of AMPs with unique structures and varied antimicrobial activities. imrpress.comresearchgate.net Each frog species may produce its own distinct set of peptides, often belonging to different families and exhibiting different spectra of action. imrpress.com This biodiversity represents a valuable resource for discovering novel peptide structures that could serve as templates for the design of new antimicrobial drugs. nih.govcapes.gov.br Researchers have successfully isolated and characterized hundreds of AMPs from frog skin, many of which show high potency against antibiotic-resistant bacteria. imrpress.comnih.gov
Historical Context of Esculentin (B142307) Peptide Family Research
The esculentin peptide family was first identified in the skin secretions of the European edible frog, Rana esculenta (now known as Pelophylax esculentus), in the early 1990s. nih.gov Initial studies isolated and characterized these peptides, revealing their potent antimicrobial properties against various bacterial strains. nih.gov The discovery of esculentins was part of a broader effort to explore the rich chemical defenses present in amphibian skin.
The esculentin family is subdivided into two main groups, esculentin-1 (B1576701) and esculentin-2, based on their structural and functional characteristics. These peptides are known for their broad-spectrum activity and, in some cases, relatively low toxicity to mammalian cells. wikipedia.org Over the years, research has expanded to identify esculentin-like peptides in other frog species, highlighting the widespread distribution and evolutionary significance of this peptide family. wikipedia.org Subsequent research has focused on understanding their mechanisms of action, identifying their microbial targets, and exploring their potential for therapeutic applications. tandfonline.comnih.govnih.gov
Rationale for Investigating Esculentin-2-OG6 as a Model Antimicrobial Peptide
While the broader esculentin family has been a subject of interest, specific members like Esculentin-2-OG6 are being investigated as model peptides for several reasons. The rationale for focusing on specific analogues stems from the desire to find peptides with optimized activity and reduced toxicity. Research on related esculentin-2 peptides, such as Esculentin-2CHa, has demonstrated a broad spectrum of antimicrobial activity and low cytotoxicity to human erythrocytes, making the family a promising source for therapeutic leads. wikipedia.org
The study of specific natural variants and synthetic analogues allows researchers to dissect the structure-activity relationships within the peptide family. By modifying sequences, for instance through C-terminal amidation or amino acid substitution, scientists can enhance specific properties like antimicrobial potency, stability, or the ability to inhibit biofilm formation. tandfonline.comnih.gov Investigating a specific peptide like Esculentin-2-OG6 allows for a detailed characterization of its unique physicochemical properties, its precise mechanism of action, and its efficacy against a range of pathogens. This focused approach is crucial for understanding the subtle variations that determine a peptide's potential as a research tool or a candidate for further drug development.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLFTLIKGAAKLIGKTVVKEAGKTGLELMACKITNQC |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Esculentin 2 Og6
Identification of Esculentin-2-OG6 in Odorrana grahami Skin Secretions
Esculentin-2-OG6 is an antimicrobial peptide identified from the skin secretions of the Yunnanfu frog, Odorrana grahami. researchgate.net This frog species is native to Southwest China and its skin peptidome has been found to be exceptionally diverse. researchgate.netresearchgate.net Through comprehensive peptidomic and genomic analyses of the skin of a single Odorrana grahami specimen, researchers identified an extensive array of 107 novel antimicrobial peptides. researchgate.net These peptides were categorized into 30 distinct groups. researchgate.net
Six of these groups were found to share structural similarities with known amphibian antimicrobial peptide families. Consequently, they were named brevinin-1E-OG, brevinin-2E-OG, esculentin-1-OG, esculentin-2-OG, nigrocin-OG, and palustrin-OG, with "OG" designating their origin from Odorrana grahami. researchgate.net Esculentin-2-OG6 was identified as one of the peptides within the Esculentin-2-OG group. researchgate.net This discovery highlighted the remarkable diversity of antimicrobial peptides that can be produced by a single amphibian species. researchgate.net
Methodologies for Peptide Isolation and Purification for Research Purposes
The isolation and purification of peptides like Esculentin-2-OG6 from amphibian skin secretions for research purposes involve a multi-step process. The initial step is the collection of the skin secretion, which is often achieved through a non-lethal method of mild electrical stimulation of the dorsal skin surface. bicnirrh.res.in This induces the frog to release its defensive secretions, which are then collected and lyophilized.
The crude lyophilized secretion is then subjected to purification, primarily using chromatographic techniques. A common first step is size-exclusion chromatography, for instance, using a Sephadex G-50 column, which separates the peptides based on their molecular weight. researchgate.net The fractions containing peptides of interest are then further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). bicnirrh.res.in This technique separates peptides based on their hydrophobicity, often yielding highly pure peptide fractions.
The final structural identification and sequencing of the purified peptides are accomplished through advanced analytical methods. N-terminal sequencing can be performed using automated Edman degradation. sci-hub.box For complete characterization and de novo sequencing, mass spectrometry techniques, such as electrospray ionization (ESI) with collision-induced dissociation (CID) and quadrupole time-of-flight (Q-TOF) mass spectrometry (MS/MS), are employed. sci-hub.box
Primary Sequence Determination and Comparative Analysis within Esculentin (B142307) Family
The Esculentin-2 family of peptides typically consists of around 37 amino acids. nih.gov A defining characteristic of both Esculentin-1 (B1576701) and Esculentin-2 peptides is the presence of two conserved cysteine residues near the C-terminus. These residues form an intramolecular disulfide bond, creating a cyclic heptapeptide (B1575542) ring structure. nih.gov The Esculentin-2 family generally exhibits more amino acid substitutions compared to the more conserved Esculentin-1 family. nih.gov
While the specific sequence for Esculentin-2-OG6 is noted in specialized databases, detailed published sequences from closely related Odorrana species provide a basis for comparative analysis. For example, several Esculentin-2 peptides have been identified from Odorrana jingdongensis and Odorrana grahami itself. bicnirrh.res.insci-hub.box
| Peptide Name | Source Organism | Primary Amino Acid Sequence |
|---|---|---|
| Esculentin-2JDa | Odorrana jingdongensis | GFLSFLKGAAKLAGKVLKGVGKTGLELMACKISKQ C |
| Esculentin-2JDb | Odorrana jingdongensis | GFLSFLKGAAKLLGKVLKGVGKTGLELMACKISKQ C |
| Esculentin-2-OG10 (Fragment) | Odorrana grahami | CQEERAADEEDNGEVEEVKRGLFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC |
Data sourced from scientific literature. bicnirrh.res.insci-hub.box The sequences show variations in amino acid composition while retaining the characteristic features of the Esculentin-2 family.
Initial Assessment of Antimicrobial Activity of Esculentin-2-OG6 Analogs
Peptides belonging to the Esculentin-2 family are known for their broad-spectrum antimicrobial properties. nih.govnih.gov Initial assessments of analogs and related peptides provide insight into the potential antimicrobial efficacy of Esculentin-2-OG6. For instance, Esculentin-2 peptides generally show activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus, as well as fungi like Candida albicans. nih.govnih.gov
A study on Esculentin-2ISa, isolated from the endangered frog Odorrana ishikawae, demonstrated its potent growth-inhibitory effects against a range of microorganisms. nih.gov This provides a valuable proxy for the expected activity of other Esculentin-2 peptides from the same genus.
| Microorganism | Type | MIC (μM) |
|---|---|---|
| Escherichia coli | Gram-negative bacteria | 25 |
| Staphylococcus aureus | Gram-positive bacteria | 12.5 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive bacteria | 50 |
| Bacillus subtilis | Gram-positive bacteria | 12.5 |
| Candida albicans | Fungus | 50 |
Data from a study on Esculentin-2ISa from Odorrana ishikawae, a close relative of O. grahami. nih.gov
Furthermore, research into synthetic analogs has shown that modifications, such as C-terminal amidation, can significantly enhance the antimicrobial potency and killing kinetics of Esculentin-2 peptides. researchgate.netnih.gov These findings suggest that Esculentin-2-OG6 and its potential synthetic analogs represent promising templates for the development of new antimicrobial agents.
Structural Biology and Conformational Dynamics of Esculentin 2 Og6
Analysis of Primary Structure Features Influencing Antimicrobial Properties
The primary structure, or amino acid sequence, of an antimicrobial peptide is the fundamental determinant of its function. For the Esculentin-2 family, key characteristics such as cationicity and hydrophobicity, along with the presence of specific amino acid motifs, dictate the peptide's efficacy and spectrum of activity.
The antimicrobial action of Esculentin-2 peptides is heavily reliant on the balance between their net positive charge (cationicity) and the proportion of nonpolar residues (hydrophobicity). Cationicity, primarily conferred by lysine (B10760008) and arginine residues, facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Hydrophobicity drives the insertion of the peptide into the lipid bilayer's hydrophobic core, leading to membrane disruption.
Hydrophobicity must be carefully balanced; while essential for membrane insertion, excessive hydrophobicity can lead to non-specific toxicity towards host cells, such as human red blood cells. mdpi.com Esculentin (B142307) peptides are noted for being lysine-rich with relatively lower hydrophobicity compared to other AMP families, a feature that may contribute to their selectivity for bacterial membranes over mammalian cells. mdpi.com
Table 1: Physicochemical Properties of Representative Esculentin Peptides
| Peptide Derivative | Net Charge (at pH 7) | Hydrophobicity (GRAVY)¹ | Key Feature |
| Esc(1-21) | +5 | -0.119 | N-terminal fragment of Esculentin-1a (B1576700), highly cationic. mdpi.com |
| Esc(1-18) | +4 | 0.022 | Shorter N-terminal fragment of Esculentin-1b. mdpi.comnih.gov |
| Esculentin-2 HYba1/2 | Variable | Not specified | Amidation of C-terminus increases cationicity and potency. nih.gov |
| Linearized Esc-2EM | +5 | 0.09 (N-term), 0.06 (C-term) | Shows potent, pH-dependent activity against Gram-positive bacteria. researchgate.netnih.gov |
¹Grand Average of Hydropathicity; a more positive value indicates greater hydrophobicity.
The presence of a "Rana box," a C-terminal cyclic domain formed by a disulfide bridge, is a conserved feature in many frog AMPs, including the brevinin and esculentin families. nih.gov This motif, typically involving two cysteine residues, creates a loop structure that is vital for structural stability and biological activity. mdpi.com Within the Esculentin-2 family, this C-terminal ring consists of seven amino acids. mdpi.com
Furthermore, glycine (B1666218) residues can act as flexible hinges. In linearized Esculentin-2EM, a glycine at position 24 separates two helical domains, allowing for the formation of a tilted structure essential for membrane interaction. nih.gov
Investigation of Secondary Structural Conformations (e.g., α-helical, β-sheet)
In aqueous solution, most antimicrobial peptides are unstructured. However, upon encountering a bacterial membrane or a membrane-mimicking environment, they adopt distinct secondary structures, most commonly an α-helix. mdpi.comnih.gov This induced folding is a hallmark of their mechanism of action.
The primary conformation adopted by Esculentin-2 peptides upon membrane interaction is the α-helix. mdpi.comnih.gov This amphipathic structure positions hydrophobic residues to one side of the helix and hydrophilic (cationic) residues to the other. This arrangement is optimal for inserting into the lipid bilayer, with the hydrophobic face interacting with the membrane's acyl chains and the hydrophilic face potentially interacting with lipid headgroups or forming the interior of a transmembrane pore.
Biophysical studies on linearized Esculentin-2EM (E2EM-lin) using Circular Dichroism (CD) spectroscopy have provided detailed insights into these conformational changes. In a simple buffer, the peptide shows little helical content. However, in the presence of lipid mimics of bacterial membranes, it becomes strongly α-helical. researchgate.net The degree of helicity is influenced by the lipid composition of the target membrane. For example, E2EM-lin shows a greater increase in α-helical content in the presence of anionic lipids like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are abundant in bacterial membranes, compared to zwitterionic lipids common in mammalian cells. nih.gov This preferential folding contributes to the peptide's selectivity.
Table 2: Secondary Structure of Linearized Esculentin-2EM in Different Environments
| Environment | Predominant Secondary Structure | % α-Helical Content (Approx.) | Technique Used |
| Phosphate (B84403) Buffer (pH 7.4) | Random Coil | < 10% | Circular Dichroism nih.gov |
| Dimyristoylphosphatidylglycerol (DMPG) Micelles | α-Helix | ~60% | Circular Dichroism nih.gov |
| Cardiolipin (CL) Micelles | α-Helix | ~62% | Circular Dichroism |
| E. coli Membrane Mimic | α-Helix | ~30% | Circular Dichroism nih.gov |
| S. aureus Membrane Mimic | α-Helix | ~45% | Circular Dichroism nih.gov |
Biophysical Characterization Techniques for Esculentin-2-OG6 Conformation
A variety of biophysical techniques are employed to elucidate the structure and conformational dynamics of Esculentin-2 peptides.
Circular Dichroism (CD) Spectroscopy: This is the primary technique used to assess the secondary structure of peptides in different environments. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation, allowing for the quantification of α-helical, β-sheet, and random coil content. researchgate.netnih.gov
Langmuir-Blodgett Trough (Monolayer Penetration Assays): This method is used to study the peptide's ability to insert into lipid monolayers, which serve as a model for the outer leaflet of a cell membrane. By measuring changes in surface pressure, researchers can determine the extent and kinetics of peptide penetration into membranes of varying lipid compositions. researchgate.net
Fluorescence Spectroscopy: Assays using fluorescent dyes like Sytox Green are used to measure membrane permeabilization. Sytox Green is a dye that cannot cross the membrane of intact cells but fluoresces brightly upon binding to intracellular nucleic acids. An increase in fluorescence indicates that the peptide has compromised the membrane integrity. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a high-resolution, three-dimensional structure of a peptide in a membrane-mimicking environment (like micelles), NMR is the gold standard. It can provide detailed information about atomic positions and the peptide's orientation relative to the membrane. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also provide information about the peptide's secondary structure by analyzing the vibrations of the amide bonds in the peptide backbone. mdpi.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in various environments. mdpi.com This method measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the regular, repeating structures within a peptide chain, such as α-helices and β-sheets. mdpi.com
For peptides in the esculentin family, CD studies have consistently demonstrated a conformational flexibility that is highly dependent on the surrounding environment. In aqueous solutions, these peptides typically exhibit a disordered or random coil conformation, characterized by a single negative band below 200 nm in the CD spectrum. mdpi.comresearchgate.net However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or lipid vesicles, a significant conformational change is observed.
For instance, studies on esculentin-1b(1-18) revealed a distinct transition from a random coil in water to a predominantly α-helical structure with increasing concentrations of TFE. researchgate.net Similarly, linearized esculentin-2EM showed an increase in α-helical content when in the presence of bacterial membrane mimetics. nih.gov This induced helicity is a hallmark of many antimicrobial peptides and is crucial for their membrane-disrupting activities. The α-helical conformation allows the peptide to adopt an amphipathic structure, with hydrophobic residues penetrating the lipid bilayer and hydrophilic residues remaining exposed to the solvent or interacting with the polar head groups of the lipids.
The table below summarizes typical CD spectroscopy findings for esculentin-family peptides, which can be extrapolated to hypothesize the behavior of Esculentin-2-OG6.
| Environment | Predominant Secondary Structure | Characteristic CD Signal |
| Aqueous Solution (e.g., water, buffer) | Random Coil / Disordered | Minimum around 198-200 nm |
| Membrane-Mimicking Environment (e.g., TFE, SDS micelles, lipid vesicles) | α-Helix | Negative bands near 208 nm and 222 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of peptides in solution or in membrane-like environments. nih.gov This technique relies on the magnetic properties of atomic nuclei and can reveal detailed insights into peptide folding, dynamics, and interactions with other molecules. nih.gov
For the esculentin family, NMR studies have been instrumental in defining their 3D structures. For example, the structure of esculentin-1a(1-21)NH2 was determined in the presence of lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria. pdbj.org These studies showed that while the peptide is unstructured in aqueous solution, it folds into an amphipathic α-helical conformation upon binding to LPS. pdbj.org This helical structure is often characterized by a kink or a flexible hinge region, which may be important for its biological activity. researchgate.net
NMR experiments, such as Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY), are particularly useful for studying the conformation of a peptide when bound to a larger molecule like a micelle. pdbj.org The observation of NOE peaks in the presence of the micelle, which are absent in a simple aqueous solution, confirms the peptide's folding upon interaction. pdbj.org
The structural data obtained from NMR studies of related esculentins, such as esculentin-1a and esculentin-1b, suggest that Esculentin-2-OG6 would likely adopt a similar amphipathic helical fold when interacting with bacterial membranes. The precise topology and orientation within the membrane would depend on its specific amino acid sequence.
| Technique | Information Obtained | Findings for Related Esculentins |
| 1D and 2D NMR in aqueous solution | Conformation in a non-interactive environment | Random coil structure pdbj.org |
| trNOESY in micelles (e.g., SDS, DPC, LPS) | 3D structure when bound to a membrane mimetic | Amphipathic α-helical conformation researchgate.netpdbj.org |
| Isothermal Titration Calorimetry (ITC) | Binding affinity to membrane components | High affinity for LPS micelles pdbj.org |
X-ray Crystallography (if applicable)
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.
To date, there are no published reports of a crystal structure for Esculentin-2-OG6 or other closely related full-length esculentin peptides. The successful crystallization of peptides can be challenging, particularly for those that are flexible and adopt different conformations in solution. Antimicrobial peptides that are unstructured in aqueous solution and only fold upon membrane interaction are often difficult to crystallize under conditions that would yield a biologically relevant structure.
While X-ray crystallography has been successfully applied to determine the structures of other types of antimicrobial peptides, often in complex with other molecules, this has not yet been achieved for the esculentin family. Therefore, our understanding of the atomic-level structure of these peptides currently relies primarily on NMR spectroscopy data obtained in membrane-mimicking environments.
Despite a comprehensive search for scientific literature focusing specifically on the chemical compound "Esculentin-2-OG6 antimicrobial peptide," there is insufficient publicly available research to generate the detailed article as outlined in the user's instructions.
The performed searches did not yield specific data regarding the mechanisms of antimicrobial action for Esculentin-2-OG6, including its membrane-mediated mechanisms, intracellular targets, or interference with nucleic acid synthesis. The available literature primarily discusses other members of the esculentin peptide family, such as Esculentin-2CHa and Esculentin-2EM, or provides general information about the functioning of antimicrobial peptides without singling out Esculentin-2-OG6.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on Esculentin-2-OG6. The creation of detailed data tables with research findings specific to this compound is also not feasible due to the lack of available data.
Further research on the specific antimicrobial properties and mechanisms of Esculentin-2-OG6 is required before a comprehensive article on this particular peptide can be written.
Mechanisms of Antimicrobial Action of Esculentin 2 Og6
Intracellular Targets and Non-Membrane Mechanisms
Inhibition of Protein Synthesis
There is no specific information available in the reviewed scientific literature that describes the mechanism of protein synthesis inhibition by Esculentin-2-OG6. While some antimicrobial peptides are known to interfere with protein synthesis by targeting ribosomal subunits, this action has not been documented for this specific compound. nih.govnih.govnih.gov
Disruption of Cell Wall Biosynthesis
No research findings were identified that detail the disruption of cell wall biosynthesis as a mechanism of action for Esculentin-2-OG6. Certain antimicrobial peptides function by inhibiting the synthesis of peptidoglycan, a critical component of bacterial cell walls, often by binding to precursors like Lipid II. nih.govyoutube.com However, there is no evidence to suggest this mechanism is employed by Esculentin-2-OG6.
Mechanisms Against Specific Pathogen Types
Detailed mechanisms of action for Esculentin-2-OG6 against specific pathogen types are not available in the current body of scientific literature.
Gram-Positive Bacteria
No studies were found that specifically investigate the antimicrobial mechanisms of Esculentin-2-OG6 against Gram-positive bacteria. Related peptides in the Esculentin-2 family have shown activity against these bacteria, but the specific mode of action for Esculentin-2-OG6 remains uncharacterized. wikipedia.orgnih.govnih.gov
Gram-Negative Bacteria
There is no available research detailing the specific mechanisms through which Esculentin-2-OG6 acts against Gram-negative bacteria. While related esculentin (B142307) peptides have been studied for their effects on Gram-negative pathogens like Pseudomonas aeruginosa, these findings cannot be attributed to Esculentin-2-OG6. wikipedia.orgnih.govnih.gov
Fungi and Yeasts
No information could be located regarding the antifungal or anti-yeast mechanisms of Esculentin-2-OG6. Other naturally occurring peptides exhibit antifungal properties through various actions, including membrane disruption or interference with intracellular functions, but such activities have not been described for Esculentin-2-OG6. novoprolabs.comacs.orgresearchgate.netnih.govfrontiersin.org
Due to the lack of specific data for "Esculentin-2-OG6 antimicrobial peptide," it is not possible to generate the requested interactive data tables or provide detailed research findings.
Pre-clinical Research Data on this compound Currently Unavailable in Published Literature
While the antimicrobial peptide known as Esculentin-2-OG6 has been identified in scientific literature, detailed pre-clinical research focusing on its specific antimicrobial spectrum and efficacy is not available in published studies. The peptide was cataloged as part of a broader "peptidomics" analysis of skin secretions from the frog Odorrana grahami, which identified a large array of novel peptides. researchgate.netnih.gov This initial research focused on the discovery and sequencing of these compounds rather than in-depth functional analysis of each individual peptide. researchgate.net
Currently, there is no publicly accessible data regarding the Minimal Inhibitory Concentrations (MIC), Minimal Bactericidal Concentrations (MBC), time-kill kinetics, or its activity against multidrug-resistant (MDR) strains for the specific peptide Esculentin-2-OG6.
Furthermore, research into the anti-biofilm capabilities, specifically the inhibition of biofilm formation by Esculentin-2-OG6, has not been published.
Although efficacy studies on Esculentin-2-OG6 are not available, extensive research has been conducted on other members of the Esculentin-2 peptide family, such as Esculentin-2CHa, Esculentin-2 HYba, and linearized Esculentin-2EM. asm.orgresearchgate.netlsbu.ac.uk These studies have demonstrated potent antimicrobial and anti-biofilm activities for those related peptides, but this information cannot be attributed to Esculentin-2-OG6 without specific experimental evidence.
Therefore, an article structured around the requested outline for Esculentin-2-OG6 cannot be generated at this time due to the absence of the necessary scientific data.
Antimicrobial Spectrum and Efficacy Studies of Esculentin 2 Og6 in Pre Clinical Research
Anti-Biofilm Activity Research
Disruption of Mature Biofilms
The capacity of antimicrobial peptides to eradicate established, mature biofilms is a critical area of pre-clinical research. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers significant protection against conventional antibiotics and host immune responses. nih.gov Studies on esculentin (B142307) peptides, such as the derivative Esculentin(1-21), have demonstrated potent activity against mature biofilms of clinically relevant pathogens like Pseudomonas aeruginosa. nih.gov
Research indicates that Esculentin(1-21) can effectively eliminate biofilm cells. For instance, it has been shown to kill sessile bacteria within a mature biofilm in as little as two hours. nih.gov The concentration required to kill biofilm-embedded cells is often higher than that needed for planktonic (free-living) bacteria, but for Esculentin(1-21), this difference is notably less pronounced than for many traditional antibiotics. nih.gov One study found the concentration needed to kill biofilm bacteria was only threefold higher than the minimum inhibitory concentration (MIC) for planktonic cells. nih.gov In contrast, some conventional drugs require concentrations up to 100 times higher than their MIC to be effective against the same sessile bacteria. nih.gov
Visual evidence from scanning electron microscopy has corroborated these findings, showing that treatment with an esculentin derivative leads to a dose-dependent shrinking and morphological changes in bacterial cells within the biofilm's extracellular matrix. nih.gov This effect was noticeable even at concentrations that caused partial biofilm eradication and became more pronounced at higher concentrations where most biofilm cells were killed. nih.gov The ability to disrupt the physical structure and viability of mature biofilms highlights the therapeutic potential of esculentin-family peptides. nih.govnih.gov
Table 1: Efficacy of Esculentin(1-21) on Mature P. aeruginosa Biofilms
| Parameter | Observation | Source |
|---|---|---|
| Time to Kill | Kills sessile cells within 2 hours | nih.gov |
| Morphological Changes | Dose-dependent shrinking of bacterial cells within the biofilm | nih.gov |
| Eradication | Leads to significant reduction in biofilm mass and viability | nih.govnih.gov |
Mechanisms of Biofilm Inhibition/Disruption
The mechanisms through which esculentin peptides inhibit biofilm formation and disrupt mature biofilms involve multiple pathways, primarily centered on direct interaction with the bacterial cell and interference with key biological processes. nih.govmdpi.com
A major mechanism is the disruption of the bacterial cell membrane. nih.govmdpi.com Esculentin peptides, like Esculentin(1-21), can permeabilize the cytoplasmic membrane of bacteria such as P. aeruginosa even when they are embedded within a biofilm. mdpi.com This action compromises the integrity of the cell, leading to the release of intracellular contents and ultimately, cell death. mdpi.com This membrane-perturbing activity is considered a primary mode of its bactericidal and anti-biofilm effect. nih.govnih.gov
Beyond direct membrane damage, certain esculentin derivatives have been shown to interfere with bacterial signaling systems that are crucial for biofilm formation and maintenance. nih.gov One such target is the nucleotide (p)ppGpp, a bacterial signaling molecule involved in the stringent response, which helps bacteria adapt to stressful conditions and is implicated in biofilm development. nih.govmdpi.com Studies on a diastereomer of Esculentin(1-21) revealed that the peptide could interact with (p)ppGpp. nih.gov This interaction is hypothesized to reduce the availability of the signaling nucleotide, leading to the downregulation of genes responsible for virulence and motility, thereby inhibiting the formation of biofilms. nih.gov
Table 2: Mechanisms of Action for Esculentin Peptides Against Biofilms
| Mechanism | Description | Source |
|---|---|---|
| Membrane Permeabilization | Directly damages the bacterial cytoplasmic membrane, leading to cell death. | nih.govmdpi.com |
| Interference with Cell Signaling | Interacts with the signaling nucleotide (p)ppGpp, downregulating genes for virulence and motility, which inhibits biofilm formation. | nih.gov |
| Degradation of Biofilm Matrix | While the primary mechanism is cell killing, the disruption of cells contributes to the overall breakdown of the biofilm structure. | mdpi.com |
In Vivo Efficacy in Non-Human Infection Models
To assess the therapeutic potential of Esculentin-2-OG6 and its derivatives, researchers have utilized several non-human infection models. These models are invaluable for evaluating the peptide's efficacy in a complex biological environment, providing insights that in vitro studies cannot. nih.govnih.govnih.gov
Galleria mellonella Larvae Models
The Galleria mellonella, or greater wax moth, larva is a widely used invertebrate model for studying microbial infections and testing the efficacy of new antimicrobial agents. nih.govfrontiersin.orgnih.gov Its immune system has structural and functional similarities to the innate immune system of mammals, making it a suitable preliminary in vivo screening tool. nih.govmdpi.com This model is advantageous due to its low cost, rapid lifecycle, and the absence of the ethical constraints associated with vertebrate models. nih.govnih.gov
In the context of antimicrobial peptide research, G. mellonella has been employed to assess the in vivo effectiveness of various compounds against bacterial pathogens. nih.govfrontiersin.org The model allows for the evaluation of a compound's ability to improve the survival of larvae following a lethal infection, providing a clear measure of its therapeutic potential. nih.gov While specific studies focusing solely on Esculentin-2-OG6 in this model are not detailed in the provided context, the G. mellonella model is a standard tool for the initial in vivo assessment of novel antimicrobial peptides. nih.govfrontiersin.org
Murine Infection Models (e.g., Pulmonary Infection)
Murine models, particularly those mimicking pulmonary infections, are a crucial step in the pre-clinical evaluation of new antibiotics for respiratory diseases. mdpi.comnih.gov These models are used to create infections that resemble human conditions, such as those caused by P. aeruginosa in cystic fibrosis patients. nih.govresearchgate.net
Studies have demonstrated the in vivo efficacy of Esculentin(1-21) in a murine model of P. aeruginosa lung infection. nih.gov When administered directly to the lungs of infected mice, the peptide significantly prolonged survival compared to untreated control animals. nih.gov A dose-dependent survival rate was observed, with higher concentrations of the peptide leading to a greater percentage of surviving mice over the course of the infection. nih.gov For instance, at 50 hours post-infection, a notable percentage of mice treated with a higher dose of Esculentin(1-21) survived, whereas all control animals had succumbed to the infection within 40 hours. nih.gov These findings underscore the peptide's potential as a therapeutic agent for severe lung infections. nih.gov
Table 3: Survival Rates in a Murine Pulmonary Infection Model with Esculentin(1-21)
| Time Post-Infection | Survival Percentage (5 mg/kg dose) | Survival Percentage (2.5 mg/kg dose) | Survival Percentage (Control) | Source |
|---|---|---|---|---|
| 40 hours | 50% | 33% | 0% | nih.gov |
| 50 hours | 31% | 13% | 0% | nih.gov |
| 60 hours | 25% | 0% | 0% | nih.gov |
Caenorhabditis elegans Infection Models
Caenorhabditis elegans, a non-parasitic nematode, has emerged as a valuable model organism for studying host-pathogen interactions and for the discovery of antimicrobial drugs. nih.govnih.govyoutube.com Its transparency allows for real-time observation of infection processes within a live animal, and its well-defined genetics facilitate the study of host immune responses. nih.govnih.gov
The C. elegans model has been successfully used to evaluate the efficacy of frog skin-derived antimicrobial peptides, including esculentin. nih.gov In these studies, nematodes are infected with a pathogen, such as P. aeruginosa, and then treated with the test compound. nih.gov Research has shown that esculentin is highly efficacious in promoting the survival of infected C. elegans. nih.gov The therapeutic effect was attributed to the peptide's ability to permeabilize the membrane of the pathogenic bacteria within the nematode's intestine, demonstrating that the peptide retains its mechanism of action in a live host. nih.gov This model serves as an effective platform for identifying and validating the in vivo action of antimicrobial compounds. nih.govnih.gov
Peptide Engineering and Design Strategies for Enhanced Esculentin 2 Og6 Derivatives
Rational Design Approaches for Modifying Esculentin-2-OG6
Rational design involves the deliberate, knowledge-based modification of a peptide's sequence and structure to optimize its biological properties. nih.govnih.gov This approach relies on understanding how factors like amino acid composition, charge, hydrophobicity, and three-dimensional conformation contribute to the peptide's function. By altering these parameters, researchers can fine-tune the peptide's activity against specific pathogens while minimizing its effects on host cells. nih.govnih.gov
Altering the amino acid sequence is a fundamental strategy in peptide engineering. Substituting specific residues can significantly impact a peptide's antimicrobial activity, stability, and toxicity.
D-Amino Acid Substitution : To enhance stability against proteolytic degradation, L-amino acids in the peptide backbone can be replaced with their D-enantiomers. nih.govmdpi.com For instance, an analog of esculentin-1a (B1576700), Esc(1–21)-1c, was created by substituting L-Leu¹⁴ and L-Ser¹⁷ with their D-isoforms. This modification was designed to protect the peptide from proteases while aiming to reduce its cytotoxicity. nih.gov
Cationicity and Hydrophobicity Modification : The balance between a peptide's positive charge and its hydrophobicity is critical for its interaction with microbial membranes. In a study on Esculentin-2CHa, an analog named [D20K, D27K] was synthesized by replacing two aspartic acid (D) residues with lysine (B10760008) (K) residues. nih.gov This substitution increased the peptide's net positive charge, leading to a modest (up to 4-fold) increase in potency against several microorganisms. However, it also markedly increased its cytotoxic activity against human red blood cells and A549 cancer cells. nih.gov Conversely, the removal of the hydrophobic N-terminal hexapeptide (GFSSIF) from Esculentin-2CHa resulted in a complete loss of activity against Staphylococcus aureus and a significant reduction in potency against other bacteria, demonstrating the crucial role of this hydrophobic region. nih.gov
Table 1: Examples of Amino Acid Substitutions in Esculentin (B142307) Analogs
| Parent Peptide | Modification | Purpose | Observed Outcome | Citation(s) |
| Esculentin-1a(1-21)NH₂ | Substitution of L-Leu¹⁴ and L-Ser¹⁷ with D-amino acids | Reduce cytotoxicity and proteolysis | Creation of the Esc(1–21)-1c analog with altered properties. | nih.gov |
| Esculentin-2CHa | Replacement of D20 and D27 with Lysine (K) | Increase net positive charge | Modest increase in antimicrobial potency but marked increase in cytotoxicity. | nih.gov |
| Esculentin-2CHa | Deletion of N-terminal hexapeptide (GFSSIF) | Investigate the role of the N-terminus | Abolition or significant reduction of antimicrobial and cytotoxic activity. | nih.gov |
N-terminal and C-terminal Modifications (e.g., Amidation, Acetylation)
Modifications at the peptide's termini are a common and effective strategy for enhancing stability and activity. The C-terminus of many naturally occurring AMPs is an amide rather than a free carboxylic acid. nih.gov
Linear peptides are often vulnerable to degradation by proteases. Inducing a cyclic structure, either through head-to-tail, side-chain-to-side-chain, or backbone cyclization, can constrain the peptide's conformation, leading to exceptional stability. nih.govaltabioscience.com
One common method is the formation of intramolecular disulfide bonds between two cysteine residues. altabioscience.com The native Esculentin-2CHa peptide contains a cyclic C-terminal domain (CKISKQC) formed by a disulfide bridge between Cys³¹ and Cys³⁷. nih.gov The importance of this cyclic structure was demonstrated when the removal of this domain and the replacement of the cysteine residues with serine led to a significant decrease in antimicrobial and cytotoxic activities. nih.gov
Another advanced technique is "peptide stapling," where synthetic hydrocarbon links are introduced to lock a peptide into a specific secondary structure, often an α-helix. altabioscience.comnih.gov This is typically achieved via ring-closing metathesis between two unnatural amino acids containing terminal alkenes. nih.gov While specific applications to Esculentin-2-OG6 are not widely documented, this strategy represents a powerful tool for stabilizing the helical portions of the peptide, which are crucial for membrane interaction, thereby increasing resistance to degradation while maintaining or enhancing biological activity. altabioscience.com
Development of Hybrid Antimicrobial Peptides Involving Esculentin-2-OG6 Components
Hybridization is a design strategy that combines distinct functional domains from two or more different peptides to create a new molecule with synergistic or enhanced properties. nih.gov This approach can involve fusing a membrane-permeabilizing peptide with one that acts on an intracellular target, or combining sequences to optimize characteristics like charge and amphipathicity. nih.gov
A novel hybrid peptide, designated BKR1, was designed by combining sequences from Esculentin-1a and the potent bee venom peptide, melittin. pensoft.net The design rationale was to create a peptide with a higher net positive charge than either parent peptide. BKR1 has a calculated charge of +9, compared to +5 for Esculentin-1a and +6 for melittin. pensoft.net This increased cationicity was intended to enhance the peptide's initial electrostatic interaction with bacterial membranes, a key step in the antimicrobial action of many AMPs. pensoft.net Such hybrid designs hold promise for generating molecules with a broader spectrum of activity and improved therapeutic profiles. mdpi.com
Computational Design and In Silico Screening Methods
Modern peptide engineering heavily relies on computational tools to predict the properties of novel derivatives before undertaking costly and time-consuming chemical synthesis. nih.gov These in silico methods allow for the rapid screening of large virtual libraries of peptide analogs to identify candidates with the highest probability of success. researchgate.net
The process often begins with the creation of a virtual library of Esculentin-2-OG6 derivatives, featuring various amino acid substitutions, deletions, or additions. nih.gov Key physicochemical parameters such as molecular weight, net charge, hydrophobicity, and isoelectric point are calculated for each analog. nih.gov Molecular docking simulations can then be used to predict how these peptides will bind to models of bacterial membranes or specific molecular targets. nih.gov Furthermore, molecular dynamics (MD) simulations can model the behavior of the peptide in a simulated biological environment over time, providing insights into its structural stability and its ability to disrupt a lipid bilayer. nih.gov By filtering candidates based on predicted activity, stability, and potential toxicity, in silico screening significantly streamlines the rational design process, focusing laboratory efforts on the most promising molecules. nih.govmdpi.com
Delivery System Methodologies for Enhancing Efficacy in Research
Even a highly potent peptide can be ineffective if it is degraded before reaching its target or cannot penetrate biological barriers. Advanced delivery systems are being developed to protect AMPs and ensure they are delivered to the site of infection at effective concentrations. nih.govnih.gov
One successful approach involves encapsulating peptides within nanoparticles. nih.gov In a notable study, two derivatives of frog skin esculentin-1a, Esc(1–21) and the D-amino acid analog Esc(1–21)-1c, were encapsulated in nanoparticles made of poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer. nih.govnih.gov These nanoparticles were coated with poly(vinyl alcohol) (PVA) as a stabilizer. In a mouse model of P. aeruginosa lung infection, a single intratracheal dose of these peptide-loaded nanoparticles significantly reduced the pulmonary bacterial load, demonstrating the effectiveness of this delivery system. nih.gov
Nanoparticle Conjugation (e.g., Gold Nanoparticles)
The conjugation of antimicrobial peptides to nanoparticles represents a promising strategy to overcome limitations such as poor stability and inefficient delivery. Gold nanoparticles (AuNPs) are particularly favored in biomedical applications due to their ease of synthesis and biocompatibility.
A notable example of this approach involves a derivative of Esculentin-2CHa. Researchers have successfully developed long-acting gold nanoparticles coated with a fusion protein of Esculentin-2CHa(1-30) (ESC-ABD-AuNPs) nih.gov. The synthesis of these peptide-coated nanoparticles was achieved through a one-step chemical reduction process nih.gov. The resulting ESC-ABD-AuNPs had an average hydrodynamic size of approximately 120 nm nih.gov.
These engineered nanoparticles demonstrated significant potential for targeted drug delivery. Studies have shown that ESC-ABD-AuNPs exhibit high accumulation in the liver, making them a candidate for treating conditions like non-alcoholic fatty liver disease (NAFLD) nih.govupc.edu. Furthermore, the nanoparticle formulation was well-tolerated in cell viability tests, indicating low cytotoxicity nih.gov. The platform also showed the potential for combination therapies, as demonstrated by its ability to be loaded with other therapeutic small molecules upc.edu. This research highlights how conjugating an Esculentin-2 derivative to gold nanoparticles can enhance its therapeutic potential and create a versatile delivery vehicle nih.govupc.edu.
Incorporation into Biomaterials and Coatings
Incorporating antimicrobial peptides into biomaterials and surface coatings is a key strategy for preventing device-associated infections, a common and serious complication with medical implants. While specific studies on the incorporation of Esculentin-2 derivatives into biomaterials are limited, research on the closely related Esculentin-1a provides valuable insights into this approach.
A study focused on preventing contact lens-associated eye infections utilized a derivative of Esculentin-1a, Esc(1-21), and its diastereomer, Esc(1-21)-1c nih.gov. These peptides were covalently immobilized onto the surface of soft contact lenses. The peptide-coated lenses demonstrated significant antimicrobial activity, causing a reduction of over four logs in the number of Pseudomonas aeruginosa cells within just 20 minutes nih.gov. Moreover, the immobilized peptides reduced bacterial adhesion to the contact lens surface by 77% to 97% over a 24-hour period nih.gov.
Crucially, the process of immobilizing the peptides did not negatively affect the characteristics of the lens material and showed no toxicity to mammalian cells nih.gov. Microbiological assays and scanning electron microscopy confirmed that the peptides were effective at disrupting the bacterial biofilm that had formed on the lenses nih.gov. This example of an Esculentin-1a derivative demonstrates the viability of creating antimicrobial biomaterial surfaces to combat infections associated with medical devices. The principles shown here could readily be applied to Esculentin-2 derivatives to create similarly effective antimicrobial coatings.
The general strategies for immobilizing antimicrobial peptides on surfaces can be categorized into physical methods, such as layer-by-layer deposition, and chemical methods, like covalent bonding nih.gov. Covalent immobilization is often preferred as it offers increased stability and sustained antimicrobial activity while minimizing toxicity nih.gov.
Immunomodulatory and Other Non Antimicrobial Biological Activities of Esculentin 2 Og6 Research Focus
Investigation of Immunomodulatory Effects (e.g., Cytokine Modulation)
Research into the immunomodulatory capabilities of the esculentin (B142307) family has revealed significant effects on cytokine production. Cytokines are crucial signaling molecules that orchestrate the immune response. The ability of a peptide to modulate their release is a key indicator of its immunomodulatory potential.
A notable member of the esculentin-2 family, Esculentin-2CHa, has demonstrated the ability to modulate cytokine release from immune cells. nih.govwikipedia.org In studies involving mouse lymphoid cells, Esculentin-2CHa was found to significantly stimulate the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine that plays a critical role in regulating the immune response to prevent excessive inflammation. nih.govwikipedia.org Furthermore, it also prompted the production of Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. nih.gov However, its effects on the production of other cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) were not found to be significant. nih.gov
A structurally modified analog of Esculentin-2CHa, [L31K]esculentin-2CHa, was investigated for its immunomodulatory effects on bone marrow-derived dendritic cells (BM-DCs). endocrine-abstracts.org This analog did not affect the expression of Major Histocompatibility Complex (MHC) class I and II molecules, nor did it alter the release of the cytokines IL-10, IL-12, and IL-23. endocrine-abstracts.org This suggests that specific structural modifications can fine-tune the immunomodulatory profile of these peptides, potentially enhancing certain therapeutic properties without inducing a broad pro-inflammatory response. endocrine-abstracts.org
Table 1: Effects of Esculentin-2CHa on Cytokine Release
| Cell Type | Cytokine | Effect | Significance |
|---|---|---|---|
| Mouse Lymphoid Cells | Interleukin-10 (IL-10) | Stimulated release | P<0.01 |
| Mouse Peritoneal Macrophages | Tumor Necrosis Factor-alpha (TNF-α) | Stimulated production | P<0.05 |
| Mouse Peritoneal Macrophages | Interleukin-6 (IL-6) | Not significant | - |
Anti-Inflammatory Properties in Non-Human Models
The anti-inflammatory potential of esculentin-related compounds has been noted in various studies. While direct studies on Esculentin-2-OG6 are absent, the broader class of compounds to which it may be related, such as esculin (B1671248) and esculetin, have demonstrated anti-inflammatory effects. nih.gov These compounds have been shown to reduce the expression of pro-inflammatory factors like TNF-α, IL-1β, and IL-6. nih.gov
The mechanism behind these anti-inflammatory effects is often linked to the inhibition of key inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov For instance, esculin has been observed to inhibit these pathways in mouse peritoneal macrophages, leading to reduced TNF-α and IL-6 expression. nih.gov
While these findings are for related compounds and not directly for an antimicrobial peptide, they highlight the potential for molecules with a similar structural backbone to possess anti-inflammatory activities. The stimulation of the anti-inflammatory cytokine IL-10 by Esculentin-2CHa further supports the potential for peptides in this family to contribute to the resolution of inflammation. nih.govwikipedia.org
Role in Wound Healing Mechanisms (as observed with Esculentin-1a (B1576700) analogs)
A significant body of research highlights the wound healing capabilities of esculentin peptides, particularly analogs of Esculentin-1a. These peptides contribute to the complex process of tissue repair through various mechanisms, including the promotion of angiogenesis (the formation of new blood vessels).
A derivative of Esculentin-1a, known as Esculentin-1a(1-21)NH2, has been shown to significantly accelerate wound closure in a mouse model. nih.gov This was associated with increased collagen deposition and angiogenesis, marked by higher expression levels of key markers like CD31 and proliferating cell nuclear antigen (PCNA). nih.gov In vitro studies further confirmed that this peptide promotes the migration and proliferation of human umbilical vein vascular endothelial cells (HUVECs), key events in angiogenesis, through the activation of the PI3K/AKT signaling pathway. nih.gov
The ability of these peptides to promote wound healing is a critical non-antimicrobial function that enhances their therapeutic potential, especially in the context of infected wounds where both microbial control and tissue repair are essential.
Table 2: Wound Healing Activities of Esculentin-1a(1-21)NH2
| Activity | Model | Key Findings |
|---|---|---|
| Accelerated Wound Closure | Full-thickness excision model in mice | Increased collagen deposition and angiogenesis. |
Interactions with Host Defense Mechanisms Beyond Direct Antimicrobial Action
The esculentin family of peptides interacts with the host defense system in multifaceted ways that go beyond simply killing microbes. Their ability to modulate the immune response, as discussed in the context of cytokine release, is a prime example of this broader interaction. nih.govwikipedia.org By stimulating anti-inflammatory cytokines like IL-10, these peptides can help to control the host's own inflammatory response, preventing excessive tissue damage that can occur during an infection. nih.govwikipedia.org
Furthermore, the role of these peptides in wound healing demonstrates a direct interaction with host cellular processes to promote tissue regeneration. nih.gov This suggests that these peptides can act as signaling molecules that trigger specific cellular pathways involved in repair and defense. The observation that Esculentin-2CHa has immunomodulatory properties underscores its role as a host defense peptide with a range of functions. nih.gov
Antimicrobial peptides are increasingly recognized as integral components of the innate immune system, acting as a first line of defense and as modulators of the subsequent immune response. nih.gov Their ability to both fight pathogens and orchestrate the host's response makes them powerful candidates for novel therapeutic agents.
Advanced Research Methodologies and Techniques for Studying Esculentin 2 Og6
Proteomics and Transcriptomics in Response to Peptide Exposure
Proteomic and transcriptomic approaches are pivotal in elucidating the molecular dialogue between Esculentin-2-OG6 and its microbial targets, as well as the host's response. These "omics" technologies move beyond simple discovery to map the complex network of interactions and cellular responses.
Detailed Research Findings: Transcriptomics, often coupled with proteomics, is instrumental in identifying the precursor cDNAs encoding for Esculentin-2 peptides from amphibian skin secretions. This is achieved through techniques like 3'-RACE (Rapid Amplification of cDNA Ends) using degenerate primers based on conserved sequences found in other ranid frog peptide cDNAs. bohrium.com Once the peptide is identified, these technologies can be applied to understand its impact.
Proteomics can be used to analyze the host response to microbial challenges and to identify which host proteins interact with the bacterial surface. acs.org In the context of Esculentin-2-OG6, this could reveal how the peptide's presence modulates the proteome of the host's immune cells or skin environment. Furthermore, studying the proteome and transcriptome of bacteria exposed to the peptide can reveal mechanisms of resistance. science.gov This involves analyzing changes in protein expression related to cell envelope stress responses or the production of enzymes that might degrade or sequester the peptide. science.gov For instance, studies on host-microbe interactions have developed methods to assess the bacterial proteome along with host proteins that bind to its surface, offering a dual perspective on the interaction. acs.org
| Omics Technique | Application in Esculentin-2-OG6 Research | Key Findings/Insights |
| Transcriptomics | Identification of precursor cDNA from amphibian skin secretions. bohrium.com | Elucidation of the full precursor sequence, including signal peptide and pro-regions. bohrium.com |
| Analysis of microbial gene expression in response to peptide exposure. science.gov | Identification of stress response pathways and potential resistance genes in bacteria. science.gov | |
| Proteomics | Identification of the mature peptide from complex mixtures. researchgate.net | Confirmation of post-translational modifications and precise molecular weight. |
| Analysis of protein expression changes in microbial targets. acs.org | Understanding bacterial adaptation and resistance mechanisms, such as altered membrane protein expression. acs.org | |
| Study of host-protein interactions with the bacterial surface. acs.org | Revealing the interplay between the peptide, host factors, and the pathogen. acs.org |
Advanced Microscopy Techniques (e.g., SEM) for Morphological Changes
Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM), are crucial for visualizing the direct physical impact of Esculentin-2-OG6 on microbial cells. These methods provide direct, high-resolution evidence of the peptide's disruptive action on cell morphology and membrane integrity.
Detailed Research Findings: SEM studies on bacteria such as Staphylococcus aureus and Escherichia coli treated with esculentin-family peptides reveal drastic morphological alterations. qub.ac.uknih.gov Control cells typically exhibit a plump shape with a smooth, intact surface. qub.ac.uk In contrast, bacteria exposed to the peptides display surfaces that are distinctly rough, shrunken, and irregular. qub.ac.uk In many cases, the cell surface appears corrugated or even completely corrupted, with evidence of blebbing and the formation of pores. nih.govfrontiersin.orgresearchgate.net These destructive effects are often observed to be dose-dependent. qub.ac.uk Such visualizations confirm that a primary mechanism of action for these peptides is the physical disruption of the bacterial cell envelope. frontiersin.org
| Microscopy Technique | Organism | Observed Morphological Changes After Peptide Treatment |
| Scanning Electron Microscopy (SEM) | E. coli | Cell surface corrugations, roughened and irregular shape. qub.ac.uknih.gov |
| S. aureus | Shrunken and corrupted surfaces, destroyed cells. qub.ac.uknih.gov | |
| C. albicans | Cell-surface corrugations. nih.gov |
Membrane Permeability Assays (e.g., Sytox Green)
To quantify the membrane-disrupting effects visualized by microscopy, researchers employ membrane permeability assays. The use of fluorescent probes like Sytox Green is a common and effective method to monitor the kinetics and extent of membrane permeabilization in real-time.
Detailed Research Findings: The Sytox Green assay is a cornerstone for studying the membrane-perturbing effects of esculentin (B142307) peptides. acs.orgnih.gov Sytox Green is a nucleic acid stain that cannot cross the membrane of intact, live cells. When a peptide like Esculentin-2-OG6 compromises the cell membrane, the dye enters the cell, binds to intracellular nucleic acids, and emits a strong fluorescent signal. acs.org
Studies on related esculentin peptides have demonstrated a concentration-dependent increase in fluorescence, indicating that more significant membrane damage occurs at higher peptide concentrations. researchgate.netacs.orgnih.gov Kinetic analyses show that this permeabilization can be rapid, often occurring within minutes of peptide addition. acs.org This method allows for a quantitative comparison of the membrane-lytic activity of different peptide analogues and provides insight into their mechanism of action, confirming that membrane disruption is a key event in their antimicrobial activity. researchgate.netgoogle.com
| Assay | Principle | Information Gained |
| Sytox Green Uptake | A membrane-impermeable dye fluoresces upon binding to intracellular nucleic acids after membrane integrity is compromised. acs.org | Real-time kinetics and concentration-dependence of membrane permeabilization. acs.orgnih.gov |
| Propidium Iodide (PI) Staining | Similar to Sytox Green, PI is a fluorescent dye that stains the DNA of membrane-compromised cells. nih.gov | Confirms membrane permeabilization, often used in conjunction with other stains like DAPI for total cell counts. nih.gov |
| N-Phenyl-1-naphthylamine (NPN) Uptake | A hydrophobic probe that fluoresces in the hydrophobic environment of a disrupted outer membrane in Gram-negative bacteria. nih.gov | Specifically measures the permeabilization of the outer membrane. nih.gov |
Gene Expression Analysis in Microbial Targets
Investigating the changes in gene expression within microbial targets upon exposure to Esculentin-2-OG6 can uncover the specific stress responses and survival strategies employed by the microorganisms.
Detailed Research Findings: While specific gene expression studies on Esculentin-2-OG6 are not widely documented, research on antimicrobial peptides (AMPs) in general indicates that bacteria activate specific regulatory pathways in response to membrane stress. science.gov Techniques such as RT-PCR and transcriptomic profiling can be used to analyze the expression of genes involved in cell envelope repair, efflux pumps, and modifications to membrane composition (e.g., altering the net charge of the lipopolysaccharide). science.govscience.gov For example, clinically relevant multidrug-resistance mutations have been shown to arise from regulatory changes that shape the lipopolysaccharide composition of the bacterial outer membrane in response to peptide exposure. science.gov Analyzing these changes provides a deeper understanding of potential cross-resistance and collateral sensitivity between AMPs and conventional antibiotics.
Isothermal Titration Calorimetry (ITC) for Binding Studies
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during binding events. This provides thermodynamic data on the interaction between Esculentin-2-OG6 and its target membranes.
Detailed Research Findings: ITC has been utilized to characterize the binding affinity of esculentin peptides to model membranes that mimic the lipid compositions of bacteria. For instance, studies with a linearized esculentin 2EM variant used ITC to determine its binding affinity for model membranes with varying lipid compositions. researchgate.net This technique can quantify key thermodynamic parameters such as the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of the peptide-membrane interaction. Such data is critical for understanding the forces driving the binding process, whether it is primarily enthalpically or entropically driven, and how lipid composition (e.g., the presence of cardiolipin (B10847521) or phosphatidylglycerol) influences the peptide's targeting specificity. researchgate.netscience.gov
Molecular Dynamics Simulations and Computational Modeling
Computational approaches, particularly molecular dynamics (MD) simulations, offer an atomic-level view of the interaction between Esculentin-2-OG6 and bacterial membranes. These in silico methods complement experimental data by providing dynamic insights that are often difficult to capture in the laboratory.
Detailed Research Findings: MD simulations have been used to model the behavior of esculentin-2 peptides at the membrane interface. nih.govmdpi.com These simulations can predict how the peptide, which may be unstructured in an aqueous solution, adopts an α-helical conformation upon encountering the membrane environment. frontiersin.org Computational models can visualize the peptide's insertion into the lipid bilayer, the orientation of its hydrophobic and hydrophilic residues, and the subsequent disruption of the membrane structure, potentially leading to pore formation. nih.govresearchgate.net Steered molecular dynamics simulations can even model the process of the peptide translocating across the membrane. science.gov These computational studies are invaluable for understanding the structure-activity relationship and for guiding the rational design of new peptide analogues with enhanced activity or stability. researchgate.net
Future Directions and Research Perspectives for Esculentin 2 Og6
Elucidating Specific Receptor Interactions
A fundamental aspect of developing any new antimicrobial is to understand its precise mechanism of action. For many antimicrobial peptides, including the Esculentin (B142307) family, the primary mode of action is believed to be a non-receptor-mediated disruption of the bacterial cell membrane. nih.govnih.gov Future research should focus on definitively characterizing this interaction for Esculentin-2-OG6.
Investigations into the peptide's interaction with the microbial membrane are paramount. researchgate.net It is hypothesized that cationic AMPs are initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. researchgate.net Following this initial electrostatic interaction, the peptides are thought to insert into the lipid bilayer, leading to membrane permeabilization and subsequent cell death. nih.govnih.gov This process can occur through various proposed mechanisms, such as the "carpet" or "toroidal-pore" models. nih.gov Advanced biophysical techniques, including solid-state NMR and neutron scattering, could provide high-resolution structural information on the peptide-membrane complex, clarifying the exact mechanism of disruption. While a specific receptor may not be the primary target, studies should also investigate potential interactions with membrane-bound proteins that could modulate the peptide's activity or contribute to its killing mechanism.
Understanding Structure-Activity Relationship (SAR) for Targeted Design
The targeted design of more potent and selective Esculentin-2-OG6 analogues hinges on a deep understanding of its structure-activity relationship (SAR). Several key structural features have already been identified as critical for the antimicrobial activity of Esculentin peptides, providing a solid foundation for future optimization. pensoft.netmdpi.com
Key areas for SAR exploration include:
N-Terminal Hydrophobicity: The hydrophobic N-terminal region of Esculentin-2 peptides has been shown to be crucial for their antimicrobial and cytotoxic activities. Removal of the N-terminal hexapeptide from Esculentin-2CHa led to a significant loss of activity against Staphylococcus aureus and a marked reduction in potency against Acinetobacter baumannii and Stenotrophomonas maltophilia. pensoft.net
C-Terminal Domain and Amidation: The cyclic C-terminal domain, often referred to as the "Rana box," and C-terminal amidation play significant roles in the peptide's function. pensoft.netmdpi.com Removal of the cyclic C-terminal domain from Esculentin-2CHa resulted in decreased cytotoxicity against both microbial and mammalian cells. pensoft.net Conversely, C-terminal amidation of some Esculentin-2 analogues has been shown to increase antimicrobial activity and selectivity. mdpi.com
Future SAR studies should systematically explore a wider range of modifications to refine the balance between antimicrobial efficacy and host cell toxicity. This includes single and multiple amino acid substitutions with both natural and non-natural amino acids, variations in the length and composition of the hydrophobic and hydrophilic domains, and alterations to the cyclic C-terminal loop.
Table 1: Known Structure-Activity Relationships of Esculentin-2 Analogues
| Modification | Effect on Antimicrobial Activity | Effect on Cytotoxicity | Reference |
| Removal of N-terminal hexapeptide | Abolished against S. aureus, reduced against A. baumannii & S. maltophilia | Abolished against erythrocytes and A549 cells | pensoft.net |
| Removal of cyclic C-terminal domain | Decreased | Decreased | pensoft.net |
| C-terminal amidation | Increased | Unaltered | mdpi.com |
| Increased cationicity ([D20K, D27K]) | Modestly increased | Markedly increased | pensoft.net |
Exploring Potential for Combination Therapies with Conventional Antimicrobials in Pre-clinical Settings
A highly promising strategy to combat multidrug-resistant bacteria is the use of combination therapies, where AMPs are used in conjunction with conventional antibiotics. This approach can lead to synergistic effects, reduce the required doses of both agents, and potentially slow the development of resistance. researchgate.net
Future pre-clinical research should systematically evaluate the synergistic potential of Esculentin-2-OG6 with a broad range of conventional antibiotics against clinically relevant pathogens. A study on a hybrid peptide, BKR1, which was designed based on the sequences of Esculentin-1a (B1576700) and melittin, demonstrated strong adjuvant activity with levofloxacin, chloramphenicol, and rifampicin (B610482) against resistant strains of P. aeruginosa and E. coli. mdpi.com This provides a strong rationale for exploring similar combinations with Esculentin-2 peptides.
Furthermore, an Esculentin-1a derived peptide, Esc(1-21)-1c, was found to synergistically inhibit the growth of P. aeruginosa when combined with aztreonam (B1666516). nih.gov The mechanism for this synergy was later revealed to be the peptide's ability to decrease the expression of the MexAB-OprM efflux pump, a key contributor to multidrug resistance in P. aeruginosa. nih.gov This finding is particularly significant as it suggests that Esculentin peptides could be used to resensitize resistant bacteria to existing antibiotics.
Pre-clinical studies should employ checkerboard assays to determine the fractional inhibitory concentration (FIC) indices for various peptide-antibiotic combinations. Promising synergistic combinations should then be further investigated in more complex in vitro models, such as biofilm assays, and subsequently in in vivo animal models of infection.
Investigation of Cross-Resistance Patterns
A critical question for any new antimicrobial candidate is the potential for cross-resistance with existing drugs. Encouragingly, initial studies on Esculentin-derived peptides suggest a low propensity for the development of resistance and potentially a lack of cross-resistance with conventional antibiotics. nih.gov
In one study, repeated exposure of P. aeruginosa to sub-inhibitory concentrations of Esc(1-21) and its diastereomer Esc(1-21)-1c did not result in any increase in their minimal inhibitory concentrations (MICs), whereas resistance to conventional antibiotics like aztreonam increased significantly under the same conditions. nih.gov This suggests that the mechanism of action of these peptides is fundamentally different from that of conventional antibiotics and less prone to the development of resistance.
Future research should expand on these findings by:
Testing a wider range of bacterial species and clinical isolates.
Investigating the potential for cross-resistance between Esculentin-2-OG6 and other classes of AMPs.
Elucidating the molecular mechanisms in bacteria that might confer resistance to Esculentin peptides, even if the frequency of resistance development is low. This could involve studying changes in membrane composition, protease expression, or efflux pump activity in strains with any observed increase in tolerance.
The observation that an Esculentin-derived peptide can downregulate an efflux pump in P. aeruginosa suggests a potential for collateral sensitivity, where resistance to one agent increases susceptibility to another. nih.gov This is a highly desirable characteristic for a new antimicrobial and warrants further in-depth investigation.
Biotechnological Production and Optimization Strategies
For Esculentin-2-OG6 to become a viable therapeutic, cost-effective and scalable production methods are essential. While chemical synthesis is feasible for research quantities, biotechnological production through recombinant DNA technology is likely the most viable approach for large-scale manufacturing. nih.govnih.gov
The expression of AMPs in host organisms like Escherichia coli can be challenging due to the peptides' inherent toxicity to the host and their susceptibility to proteolytic degradation. nih.govnih.gov A common and effective strategy to overcome these issues is to express the AMP as a fusion protein. nih.gov This involves genetically linking the AMP to a larger, more stable protein partner, which can mask its toxicity and protect it from proteases. The fusion protein can then be purified, and the AMP cleaved from its partner using specific chemical or enzymatic methods.
Future research in this area should focus on:
Developing an optimized recombinant expression system specifically for Esculentin-2-OG6. This would involve screening different fusion partners, expression vectors, and host strains to maximize yield and purity.
Investigating alternative expression systems, such as yeast (e.g., Pichia pastoris) or plant-based systems, which may offer advantages in terms of protein folding and post-translational modifications. nih.gov
Optimizing the cleavage and purification processes to ensure a high-purity final product that is free of contaminants from the expression system.
Developing New In Vivo Non-Human Models for Efficacy Testing
While in vitro studies provide valuable initial data, the true therapeutic potential of Esculentin-2-OG6 can only be assessed through well-designed in vivo studies in non-human models of infection. Such models are crucial for evaluating the peptide's efficacy, pharmacokinetics, and biodistribution in a living organism.
Promising results have already been obtained with Esculentin-derived peptides in mouse models of P. aeruginosa infection. In a sepsis model, intravenous administration of Esc(1-21) led to a 40% survival rate in infected mice, whereas all untreated control mice succumbed to the infection. nih.gov Furthermore, in a mouse model of P. aeruginosa lung infection, a single intratracheal administration of Esculentin-1a derived peptides loaded into nanoparticles resulted in a significant reduction in the pulmonary bacterial burden for up to 36 hours. nih.gov
Future in vivo research should aim to:
Develop and utilize a wider range of non-human infection models that are relevant to human diseases where Esculentin-2-OG6 could be applied. This could include models of skin and soft tissue infections, burn wound infections, and infections associated with medical devices.
Investigate different routes of administration (e.g., topical, intravenous, inhaled) to determine the most effective delivery method for specific types of infections.
Conduct detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of the peptide and to optimize dosing regimens.
Evaluate the efficacy of Esculentin-2-OG6 in combination with conventional antibiotics in these in vivo models to validate the synergistic effects observed in vitro.
Q & A
Q. What structural features of Esculentin-2-OG6 contribute to its antimicrobial activity?
Esculentin-2-OG6’s activity is linked to its secondary structure, such as α-helical or β-sheet conformations, which enable membrane disruption. Techniques like circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) can confirm structural motifs (e.g., PDB ID: 2K6O for α-helical AMPs). Comparative studies using engineered cationic AMPs (eCAPs) with modified charge or hydrophobicity can isolate critical structural determinants .
Q. What standardized assays are recommended for evaluating Esculentin-2-OG6’s antimicrobial efficacy?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include time-kill kinetics and hemolysis assays (e.g., using erythrocytes) to assess selectivity. Follow CLSI guidelines for reproducibility, and validate results with triplicate trials and appropriate controls (e.g., polymyxin B as a reference) .
Q. How does Esculentin-2-OG6’s mechanism differ from conventional antibiotics?
Unlike antibiotics targeting specific bacterial pathways, Esculentin-2-OG6 disrupts microbial membranes via electrostatic interactions. Methods to confirm this include fluorescent dye leakage assays (e.g., calcein release from liposomes) and electron microscopy to visualize membrane integrity changes. Compare results with non-membrane-acting antibiotics like β-lactams .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize Esculentin-2-OG6’s therapeutic index?
Employ site-directed mutagenesis or synthetic analogs to modify residues affecting charge, helicity, or hydrophobicity. Use molecular dynamics simulations to predict interactions with lipid bilayers. Validate in vitro cytotoxicity (e.g., MTT assays on mammalian cells) and correlate with antimicrobial efficacy. Iterative design should balance potency and safety .
Q. What experimental designs address contradictions in Esculentin-2-OG6’s efficacy across microbial strains?
Systematically control variables like bacterial growth phase, inoculum size, and culture media. Use multi-omics approaches (transcriptomics/proteomics) to identify strain-specific resistance mechanisms. Meta-analyses of published data can highlight confounding factors (e.g., pH or cation concentration affecting peptide stability) .
Q. How should researchers validate Esculentin-2-OG6’s in vivo activity while minimizing ethical concerns?
Follow the P-E/I-C-O framework: Define Population (e.g., murine infection models), Intervention (dose/route), Comparison (vehicle/standard antibiotic), and Outcome (bacterial load/survival rates). Adhere to ARRIVE guidelines for animal studies, and include sham controls to assess inflammation unrelated to infection .
Q. What statistical methods resolve variability in peptide stability data under physiological conditions?
Use multivariate regression to analyze degradation rates in simulated body fluids (e.g., serum proteases, pH gradients). Include time-series measurements and report confidence intervals. For conflicting stability studies, apply Bland-Altman plots to assess agreement between methodologies .
Q. How can researchers integrate computational and experimental data to predict Esculentin-2-OG6’s clinical potential?
Combine molecular docking (e.g., with lipid A or membrane proteins) with experimental binding assays (surface plasmon resonance). Validate predictions using resistant bacterial strains. Cross-reference datasets from public repositories like PDB or UniProt to identify conserved targets .
Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, raw data archiving, and statistical transparency. Use appendices for large datasets (e.g., MIC tables) .
- Ethical Compliance : Document IRB/IACUC approvals for studies involving human/animal subjects. Explicitly state sample size justifications and randomization methods .
- Literature Synthesis : Use systematic review tools (PRISMA) to map existing evidence gaps. Differentiate seminal studies (e.g., early AMP discoveries) from recent innovations (e.g., nanoparticle delivery systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
